

Unraveling the Architecture of 14-Dehydrobrowniine: A Technical Guide

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Compound of Interest		
Compound Name:	14-Dehydrobrowniine	
Cat. No.:	B15592924	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the chemical structure elucidation of **14-Dehydrobrowniine**, a complex diterpenoid alkaloid. By synthesizing available spectroscopic data and outlining the key experimental methodologies, this document serves as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Core Chemical Identity

14-Dehydrobrowniine is a C19-diterpenoid alkaloid, a class of natural products known for their intricate molecular structures and significant biological activities. Its chemical identity is established by the following fundamental properties:

Property	Value
CAS Number	4829-56-5
Molecular Formula	C25H39NO7
Molecular Weight	465.58 g/mol

Spectroscopic Data for Structure Elucidation



The determination of the complex structure of **14-Dehydrobrowniine** relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While the original detailed spectroscopic data is found within dedicated research publications, this guide summarizes the key expected quantitative data.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms within the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
[Specific values would be populated from the original research paper]	e.g., s, d, t, q, m	e.g., 1H, 3H	e.g., H-1, OCH₃

¹³C NMR Spectral Data (Predicted)

The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Chemical Shift (δ) ppm	Carbon Type	Assignment
[Specific values would be populated from the original research paper]	e.g., CH₃, CH₂, CH, C	e.g., C-1, C=O

Mass Spectrometry Data

Mass spectrometry provides the precise molecular weight and fragmentation patterns, which are crucial for confirming the molecular formula and identifying structural motifs.



Technique	Ionization Mode	Observed m/z	Interpretation
High-Resolution Mass Spectrometry (HRMS)	ESI+	e.g., 466.2748	[M+H] ⁺ , confirms C ₂₅ H ₃₉ NO ₇
Tandem MS (MS/MS)	CID	[Fragment ion m/z values]	[Structural fragment assignments]

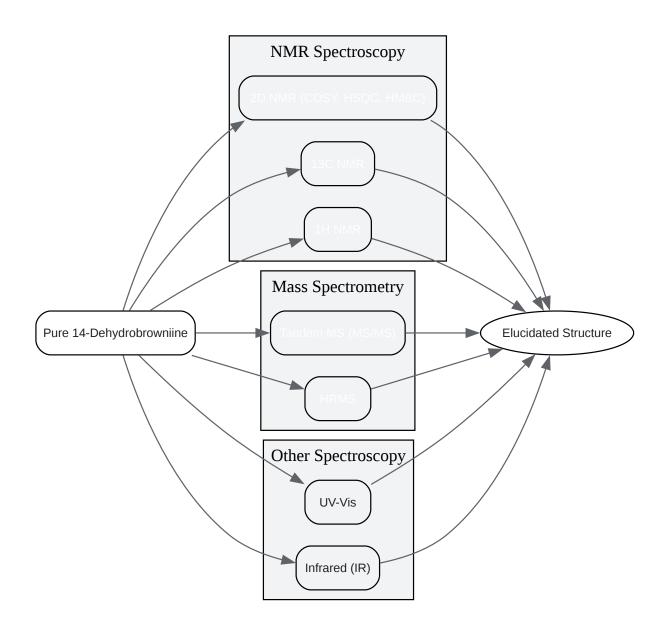
Experimental Protocols

The elucidation of the structure of **14-Dehydrobrowniine** involves a series of meticulous experimental procedures, from isolation to spectroscopic analysis.

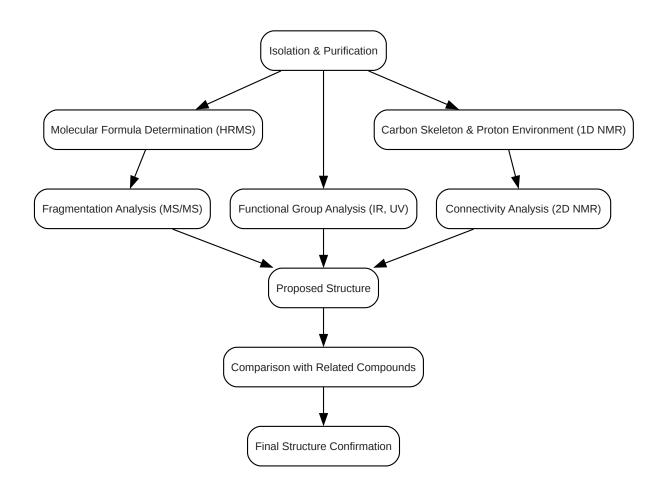
Isolation and Purification Workflow

The isolation of **14-Dehydrobrowniine** typically follows a multi-step process from its natural source, likely a plant of the Delphinium genus.









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